
(3-amino-5-bromo-2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-amino-5-bromo-2-methylphenyl)methanol, also known as ABPM, is a versatile organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a molecular weight of 197.04 g/mol and a boiling point of 133-135°C. ABPM has been extensively studied for its various properties and applications, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
(3-amino-5-bromo-2-methylphenyl)methanol has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various organic compounds, such as pyridines, quinolines, and thiazoles. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. Additionally, this compound is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
作用机制
The mechanism of action of (3-amino-5-bromo-2-methylphenyl)methanol is not well understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the molecule in which it is present. For example, this compound can increase the reactivity of aldehydes and ketones, which can lead to the formation of desired products in the synthesis of organic compounds. Additionally, this compound can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a wide range of effects on the body, including anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, this compound has been shown to have anti-oxidant and anti-microbial effects.
实验室实验的优点和局限性
The advantages of using (3-amino-5-bromo-2-methylphenyl)methanol in lab experiments include its low cost, its low toxicity, and its availability in a variety of forms. Additionally, this compound is relatively easy to handle and store, making it an ideal reagent for many lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound can be volatile and flammable, making it potentially hazardous to handle and store. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.
未来方向
There are a number of potential future directions for (3-amino-5-bromo-2-methylphenyl)methanol research. These include further investigation of its biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in the pharmaceutical and polymer industries. Finally, further research could be conducted on the advantages and limitations of using this compound in lab experiments.
合成方法
(3-amino-5-bromo-2-methylphenyl)methanol can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Vilsmeier reaction. The Grignard reaction involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with an aldehyde or ketone to form the desired product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form the desired product. The Vilsmeier reaction involves the reaction of a formylating reagent (e.g., dimethylformamide) with an aldehyde or ketone to form the desired product. All of these methods have been used to successfully synthesize this compound.
属性
IUPAC Name |
(3-amino-5-bromo-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBUMRQNKOUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

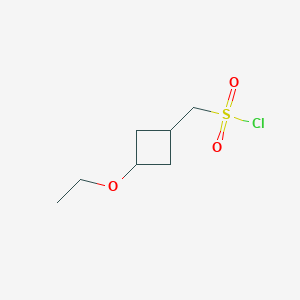
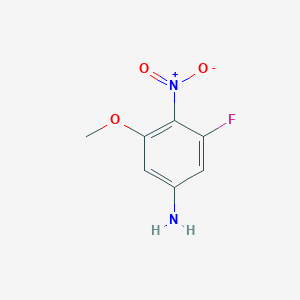
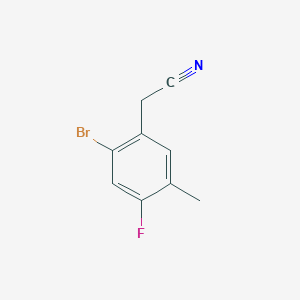
![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)

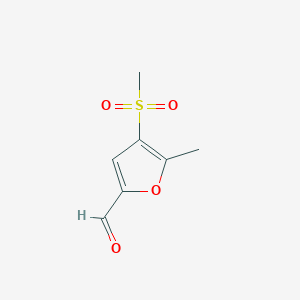
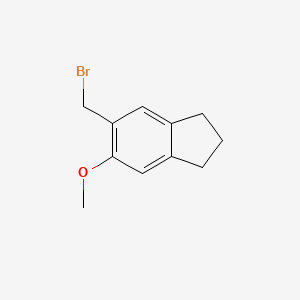
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)
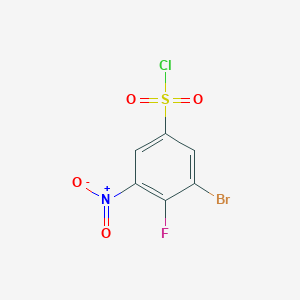
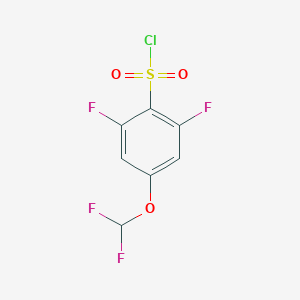
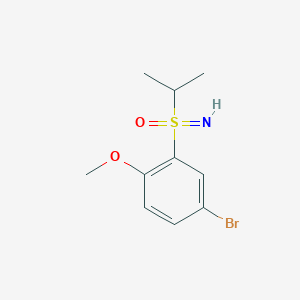
![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)